3-Bromo-N-(3-methylphenyl)thiophene-2-carboxamide
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Overview
Description
3-Bromo-N-(3-methylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(3-methylphenyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . The resulting 3-bromo-3-methylthiophene is then reacted with 3-methylphenylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination reactions followed by amide formation under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(3-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
3-Bromo-N-(3-methylphenyl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylthiophene
- 3-Bromo-N-phenylthiophene-2-carboxamide
- 3-Bromo-4-methylthiophene
Uniqueness
3-Bromo-N-(3-methylphenyl)thiophene-2-carboxamide is unique due to the presence of both a bromine atom and a 3-methylphenyl group, which confer distinct chemical properties and reactivity compared to other thiophene derivatives .
Properties
CAS No. |
88791-36-0 |
---|---|
Molecular Formula |
C12H10BrNOS |
Molecular Weight |
296.18 g/mol |
IUPAC Name |
3-bromo-N-(3-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10BrNOS/c1-8-3-2-4-9(7-8)14-12(15)11-10(13)5-6-16-11/h2-7H,1H3,(H,14,15) |
InChI Key |
NRNSYONABWWERV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
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